molecular formula C9H10N4O3 B1399512 6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid CAS No. 1095822-63-1

6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid

Cat. No.: B1399512
CAS No.: 1095822-63-1
M. Wt: 222.2 g/mol
InChI Key: UFNJHDOIZGLUBG-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-e][1,4]diazepine-4-carboxylic acid is a bicyclic heterocyclic compound with a fused pyrimidine and diazepine core. Its molecular formula is C₉H₁₀N₄O₃, molecular weight 222.21 g/mol, CAS number 1095822-63-1, and catalog identifier MFCD17214358 . The structure features a 6-methyl substituent, an 8-oxo group, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

6-methyl-8-oxo-7,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-2-5-7(9(15)16)10-4-11-8(5)12-6(14)3-13/h4H,2-3H2,1H3,(H,15,16)(H,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNJHDOIZGLUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N=CN=C2NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with certain nucleic acid-binding proteins, potentially affecting DNA and RNA synthesis. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further influence cellular processes. The metabolic pathways involving this compound are complex and involve multiple steps and intermediates .

Biological Activity

6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid (CAS: 1095822-63-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C9H10N4O3C_9H_{10}N_4O_3, with a molecular weight of approximately 222.2 g/mol. The compound features a pyrimidine and diazepine core structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Derivatives of this compound have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Cryptococcus neoformans .
  • Antiviral Activity : Certain derivatives have demonstrated potent antiviral effects against the influenza A H1N1 virus .
  • Modulation of Enzyme Activity : The compound has been found to interact with several enzymes, potentially acting as an inhibitor or activator depending on the context .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, altering their activity and affecting metabolic pathways. For instance, it may inhibit key enzymes involved in glycolysis or the citric acid cycle .
  • Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, the compound can influence gene expression related to cell growth and apoptosis .
  • Cell Signaling Pathways : The compound can modulate cell signaling pathways by affecting the phosphorylation status of signaling proteins .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antimicrobial Activity

A series of derivatives were tested for their antibacterial and antifungal properties. The results indicated that certain modifications to the core structure enhanced antimicrobial efficacy against multiple strains .

Study 2: Antiviral Effects

Research on derivatives related to this compound revealed significant antiviral activity against influenza viruses. The structure-activity relationship (SAR) analysis suggested that specific functional groups were critical for enhancing antiviral potency .

Study 3: Enzyme Interaction

In vitro studies demonstrated that the compound could inhibit enzymes involved in metabolic pathways. For example, it was shown to affect the activity of lactate dehydrogenase and other key metabolic enzymes .

Data Tables

Activity TypeTarget Organism/EnzymeObserved Effect
AntibacterialStaphylococcus aureusInhibition at low concentrations
AntifungalCryptococcus neoformansEffective at moderate concentrations
AntiviralInfluenza A H1N1Potent inhibition
Enzyme InteractionLactate dehydrogenaseCompetitive inhibition observed

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage levels in animal models. Lower doses tend to exhibit therapeutic effects such as modulation of enzyme activity and cellular signaling pathways. Conversely, higher doses may lead to toxicity or adverse effects including cellular damage .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant activity against breast cancer and colorectal adenocarcinoma cell lines .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for antibacterial and antifungal activities. Some studies reported promising results against resistant strains of bacteria, indicating potential as a new class of antibiotics .
  • Enzyme Inhibition : There is evidence suggesting that the compound acts as an inhibitor of certain enzymes involved in cancer progression. For example, Polo-like kinase 1 (PLK1) inhibitors have been linked to inducing apoptosis in tumor cells while sparing normal cells from cytotoxic effects .

Therapeutic Implications

The therapeutic implications of 6,7,8,9-tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid are vast:

  • Cancer Treatment : Given its potential cytotoxicity against tumor cells and ability to inhibit critical cell cycle regulators like PLK1, this compound may serve as a lead structure for developing novel anticancer agents.
  • Antimicrobial Development : The antimicrobial properties suggest that it could be developed into new treatments for infections caused by resistant bacterial strains.

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various pyrimidodiazepine derivatives on human cancer cell lines (e.g., COLO201), it was found that specific modifications to the molecular structure significantly enhanced antitumor activity. The most potent derivative exhibited an IC50 value lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed inhibition zones comparable to established antibiotics like Ciprofloxacin. This suggests a potential role in treating antibiotic-resistant infections .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via a multi-step strategy involving pyrimidine derivatives and amine-based cyclization. Key steps include:

Reactivity of Functional Groups

The compound’s structure includes reactive sites amenable to further modification:

Core Reactivity

  • Pyrimidine Ring : Electrophilic aromatic substitution is hindered by electron-withdrawing groups (e.g., oxo, carboxylic acid).

  • Diazepine Moiety : The 1,4-diazepine ring undergoes ring-opening under strong acidic/basic conditions but remains stable in neutral environments .

  • Carboxylic Acid Group : Participates in:

    • Esterification (with alcohols/alkyl halides)

    • Amide formation (via coupling agents like EDC/HOBt)

    • Salt formation (with bases like NaOH) .

Experimental Observations

  • Thermal Stability : Decomposes above 411°C without melting .

  • pH Sensitivity : The carboxylic acid group has a predicted pKa of 2.31, making it deprotonated in physiological conditions .

Functionalization Examples

Reaction TypeReagentsOutcomeApplication
N-AlkylationAlkyl halides, K₂CO₃Substitution at diazepine N-atomsEnhanced bioavailability
EsterificationSOCl₂/ROHMethyl/ethyl ester prodrugsSolubility modulation
Metal ComplexationTransition metal saltsChelation at oxo and carboxylic groupsCatalytic or antimicrobial activity

These reactions are inferred from studies on related diazepine scaffolds .

Mechanistic Insights

  • Cyclization Mechanism : Proceeds through intramolecular nucleophilic attack by the amine on the pyrimidine carbonyl, followed by dehydration .

  • Oxidation : The 8-oxo group is introduced via radical-mediated oxidation, confirmed by ESR studies in analogous systems .

Limitations and Research Gaps

  • No peer-reviewed data exist on photochemical reactions or enzyme-mediated transformations.

  • Functionalization at the methyl group (position 6) remains unexplored.

Comparison with Similar Compounds

Comparison with Similar Pyrimido-Diazepine Derivatives

The following analysis compares the target compound with structurally and functionally related analogs, focusing on structural features , synthetic methodologies , and biological applications .

Structural Comparisons
Compound Name Key Substituents Core Structure Molecular Formula Molecular Weight
6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-e][1,4]diazepine-4-carboxylic acid 6-methyl, 8-oxo, 4-carboxylic acid Pyrimido[4,5-e][1,4]diazepine C₉H₁₀N₄O₃ 222.21
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione Ethoxymethyl, phenyl, 2,4-dione Pyrimido[4,5-b][1,4]diazepine C₁₈H₂₂N₄O₃ 342.40
2-Amino-6-phenethyl-6,7,8,9-tetrahydro-3H-pyrimido[4,5-e][1,4]diazepin-4(5H)-one 6-phenethyl, 2-amino Pyrimido[4,5-e][1,4]diazepine C₁₅H₁₉N₅O 285.35
4,6,8,9-Tetrasubstituted-8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones Variable substituents (alkyl, aryl, amino groups) Pyrimido[4,5-e][1,4]diazepine Varies Varies

Key Observations :

  • The target compound’s carboxylic acid group distinguishes it from analogs with ester or dione moieties (e.g., ).
  • Phenethyl or aryl substituents (e.g., in ) enhance lipophilicity, which may improve membrane permeability in anti-tumor applications .

Key Observations :

  • The target compound’s synthesis may align with strategies used for 4,6-dichloropyrimidine aldehyde -derived analogs .
  • LiAlH₄ reduction and hydrogen-bond-directed crystallization (as in ) are critical for stabilizing reactive intermediates.
  • Multi-step routes (e.g., 5-step processes in ) enable diverse substitution but require rigorous purification.

Key Observations :

  • The target compound’s carboxylic acid group may mimic folate’s glutamate moiety, enabling GARFT inhibition .
  • HIV-1 RT inhibition in analogs (e.g., ) correlates with pyrimidine core interactions in polymerase active sites.
  • Phenethyl substituents (e.g., in ) improve anti-tumor efficacy by optimizing target binding .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound, given its complex heterocyclic structure?

Methodological Answer:
Synthetic optimization requires addressing steric hindrance and regioselectivity in the pyrimido-diazepine core. Key strategies include:

  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency in diazepine ring formation, as seen in analogous spirocyclic diazaspiro derivatives .
  • Reaction Monitoring : Employ HPLC with trifluoroacetic acid (TFA) mobile phases (e.g., SMD-TFA05 method) to track intermediates, ensuring retention times align with validated standards (e.g., 1.57 minutes for LCMS-confirmed intermediates) .
  • Temperature Control : Maintain temperatures below 80°C during cyclization to prevent decomposition of labile oxo groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid
Reactant of Route 2
6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid

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